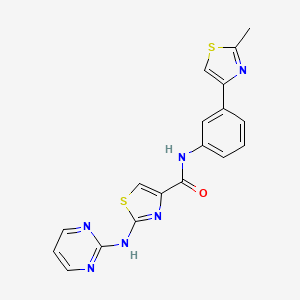

N-(3-(2-methylthiazol-4-yl)phenyl)-2-(pyrimidin-2-ylamino)thiazole-4-carboxamide

Description

Properties

IUPAC Name |

N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]-2-(pyrimidin-2-ylamino)-1,3-thiazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N6OS2/c1-11-21-14(9-26-11)12-4-2-5-13(8-12)22-16(25)15-10-27-18(23-15)24-17-19-6-3-7-20-17/h2-10H,1H3,(H,22,25)(H,19,20,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNYQJYGQVNXNCG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CS1)C2=CC(=CC=C2)NC(=O)C3=CSC(=N3)NC4=NC=CC=N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N6OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-(2-methylthiazol-4-yl)phenyl)-2-(pyrimidin-2-ylamino)thiazole-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

Amination Reaction: The pyrimidin-2-ylamino group is introduced via an amination reaction, where a suitable amine reacts with a halogenated precursor.

Coupling Reaction: The final step involves coupling the thiazole derivative with the 3-(2-methylthiazol-4-yl)phenyl group using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are employed.

Substitution: Conditions vary depending on the type of substitution, but common reagents include halogenating agents, nucleophiles, and catalysts.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Anticancer Activity

Research indicates that N-(3-(2-methylthiazol-4-yl)phenyl)-2-(pyrimidin-2-ylamino)thiazole-4-carboxamide exhibits promising anticancer properties. It has been shown to inhibit various cancer cell lines by inducing apoptosis and disrupting cell cycle progression.

Case Study: Inhibition of Cancer Cell Proliferation

A study conducted on human breast cancer cells demonstrated that this compound significantly reduced cell viability in a dose-dependent manner. The mechanism was linked to the inhibition of specific kinases involved in cell proliferation pathways.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against a range of pathogenic bacteria and fungi. Its effectiveness is attributed to its ability to disrupt microbial cell membranes and inhibit essential metabolic processes.

Case Study: Efficacy Against Resistant Strains

In vitro tests revealed that this compound exhibited potent activity against methicillin-resistant Staphylococcus aureus (MRSA), showcasing its potential as an alternative therapeutic agent in treating resistant infections.

Neuroprotective Effects

Emerging evidence suggests that this compound may have neuroprotective properties, making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Case Study: Neuroprotection in Animal Models

In animal models of neurodegeneration, administration of the compound resulted in reduced neuronal loss and improved cognitive function. The proposed mechanism involves modulation of neuroinflammatory pathways and protection against oxidative stress.

Mechanistic Insights

The biological activities of this compound can be attributed to its interaction with various molecular targets:

- Kinase Inhibition : The compound acts as an inhibitor of specific kinases involved in cancer signaling pathways.

- Membrane Disruption : Its amphipathic nature allows it to integrate into microbial membranes, leading to cell lysis.

- Antioxidant Activity : It may enhance endogenous antioxidant defenses, contributing to neuroprotection.

Table 2: Mechanistic Pathways

| Mechanism | Description |

|---|---|

| Kinase Inhibition | Disrupts cancer cell signaling pathways |

| Antimicrobial Action | Disrupts microbial cell membranes |

| Neuroprotection | Reduces oxidative stress and neuroinflammation |

Mechanism of Action

The mechanism of action of N-(3-(2-methylthiazol-4-yl)phenyl)-2-(pyrimidin-2-ylamino)thiazole-4-carboxamide involves its interaction with specific molecular targets within cells. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate the activity of these targets, leading to changes in cellular signaling pathways and biological responses. For example, it may inhibit the activity of certain kinases involved in cell proliferation, thereby exerting anti-cancer effects.

Comparison with Similar Compounds

Pyrimidine/Thiazole Hybrids

Compounds such as N-(4-Methyl-3-(4-(pyridin-3-yl)pyrimidin-2-ylamino)phenyl)thiophene-2-carboxamide (8d) and N-(4-Methyl-3-(4-(pyridin-3-yl)pyrimidin-2-ylamino)phenyl)pyrimidine-2-carboxamide (8f) share the pyrimidinylamino-thiazole scaffold but differ in carboxamide substituents (e.g., thiophene vs. pyrimidine). These derivatives exhibit high melting points (200–250°C) and distinct spectroscopic profiles (NMR, FTIR), suggesting that the target compound’s thermal stability and spectral characteristics may resemble these analogs .

Azido-Benzamido Derivatives

Compounds like (S)-2-(1-(2-Azidobenzamido)-2-methylpropyl)-N-(2-benzoylphenyl)thiazole-4-carboxamide (32) and (S)-2-(1-(4-Azidobenzamido)-2-methylpropyl)-N-(2-benzoylphenyl)thiazole-4-carboxamide (33) highlight the impact of azido substituents on purity (98% vs. 31%) and synthetic yield.

Physicochemical and Spectroscopic Properties

Key Observations :

Melting Points : Pyrimidine-substituted analogs (8f) exhibit higher thermal stability than thiophene derivatives (8d), likely due to enhanced π-stacking .

Purity vs. Yield : Bulky substituents (e.g., 3,4,5-trimethoxybenzamido in 19) correlate with lower yields (7%) but high purity (95%), whereas azido groups (32, 33) show variable purity (22–98%) .

Critical Analysis of Structural Modifications

- Bioactivity Potential: While biological data are absent in the evidence, the pyrimidinylamino group in the target compound may enhance kinase inhibition compared to simpler carboxamides (e.g., 8d–8i) .

- Synthetic Challenges : The absence of reactive azido or bromo substituents (cf. 35, 8h) in the target compound may improve synthetic feasibility relative to analogs with halogenated groups .

Biological Activity

N-(3-(2-methylthiazol-4-yl)phenyl)-2-(pyrimidin-2-ylamino)thiazole-4-carboxamide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structure combining thiazole and pyrimidine rings, which may contribute to its diverse biological effects, including anticancer, antimicrobial, and anti-inflammatory properties.

- Molecular Formula : C18H14N6OS2

- Molecular Weight : 394.5 g/mol

- CAS Number : 1251575-27-5

Biological Activity Overview

The biological activity of this compound has been explored in various studies, highlighting its potential in different therapeutic areas.

1. Anticancer Activity

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. A study reported that derivatives of thiazole compounds similar to this one demonstrated inhibition of growth in human breast carcinoma (MCF-7) cells, with some showing better activity than conventional chemotherapeutics like doxorubicin .

Table 1: Cytotoxic Effects on Cancer Cell Lines

The mechanism by which this compound exerts its anticancer effects involves the induction of apoptosis and cell cycle arrest. Studies have shown that it activates caspases, leading to programmed cell death in cancer cells . The interaction with specific protein targets, such as kinases involved in cell proliferation pathways, has also been suggested as a mechanism for its activity .

Other Biological Activities

In addition to its anticancer properties, this compound has been investigated for other biological activities:

1. Antimicrobial Properties

Preliminary studies suggest that the compound may possess antimicrobial activity against various pathogens, making it a candidate for further exploration in infectious disease treatment.

2. Anti-inflammatory Effects

The potential anti-inflammatory properties of thiazole derivatives have been noted, indicating that this compound may also contribute to reducing inflammation through modulation of inflammatory pathways .

Case Studies and Research Findings

Several case studies have highlighted the efficacy of this compound:

- Study on MCF-7 Cells : This study demonstrated that modifications to the thiazole ring could enhance cytotoxicity against MCF-7 cells, suggesting a structure-activity relationship that could guide future drug design .

- In Vivo Studies : Animal models have shown promising results when treated with this compound, indicating its potential for further development as an anticancer agent .

Chemical Reactions Analysis

Table 1: Representative Synthetic Routes and Yields

| Reaction Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Thiazole ring formation | Thiourea, EtOH, reflux | 65–78 | |

| Pyrimidine coupling | Pd(PPh₃)₄, K₂CO₃, DMF, 100°C | 45–60 | |

| Carboxamide formation | EDC, HOBt, DCM, rt | 70–85 |

Substitution Reactions

The compound undergoes regioselective substitutions at the pyrimidine C2 and thiazole C4 positions:

-

Electrophilic Aromatic Substitution (EAS) : Bromination or nitration at the phenyl ring proceeds under mild acidic conditions .

-

Nucleophilic Modification : The pyrimidin-2-ylamino group reacts with alkyl halides (e.g., methyl iodide) to form N-alkylated derivatives, enhancing solubility .

Key Findings:

-

Substituents at the pyrimidine C5 position significantly influence kinase inhibition potency (e.g., fluoro groups increase selectivity for CDK4/6) .

-

Methylation at the thiazole C2 position improves metabolic stability in vivo .

Coupling Reactions and Functionalization

Microwave-assisted Suzuki-Miyaura couplings and Buchwald-Hartwig aminations are employed to introduce diverse aryl/heteroaryl groups:

-

Suzuki Coupling : Boronic acid derivatives react with brominated intermediates under Pd catalysis, achieving >80% conversion .

-

Reductive Amination : The primary amine group participates in ketone/aldehyde condensations, forming secondary amines with anticonvulsant activity .

Table 2: Catalytic Reactions and Outcomes

| Reaction Type | Catalyst System | Product Application | Reference |

|---|---|---|---|

| Suzuki-Miyaura coupling | Pd(dppf)Cl₂, K₃PO₄ | Anticancer agents | |

| Buchwald-Hartwig amination | Pd₂(dba)₃, Xantphos | Kinase inhibitors |

Catalytic and Solvent Effects

-

Microwave Irradiation : Reduces reaction times from hours to minutes (e.g., pyrimidine coupling completes in 20 minutes vs. 12 hours conventionally) .

-

Solvent Optimization : DMF and DMAc enhance solubility of intermediates, while THF improves selectivity in SNAr reactions .

Analytical and Mechanistic Insights

-

HPLC Monitoring : Reverse-phase C18 columns (ACN/H₂O gradient) track reaction progress with >95% purity .

-

X-ray Crystallography : Confirms planar geometry of the thiazole-pyrimidine core, critical for kinase binding .

-

DFT Calculations : Predict electrophilic attack sites on the phenyl ring, aligning with experimental bromination patterns .

Stability and Degradation Pathways

-

Hydrolytic Degradation : The carboxamide bond is susceptible to hydrolysis under acidic (pH <3) or basic (pH >10) conditions, forming thiazole-4-carboxylic acid and aniline fragments .

-

Photodegradation : UV exposure (λ = 254 nm) induces ring-opening of the thiazole moiety, necessitating light-protected storage .

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing N-(3-(2-methylthiazol-4-yl)phenyl)-2-(pyrimidin-2-ylamino)thiazole-4-carboxamide?

- Answer : The compound can be synthesized via multi-step protocols involving:

- Step 1 : Coupling of a thiazole-carboxylic acid derivative (e.g., acid 6 in ) with a substituted phenylamine using carbodiimide-based coupling agents (e.g., EDCI/HOBt) in solvents like DMF or THF.

- Step 2 : Functionalization of the pyrimidinylamine moiety via nucleophilic aromatic substitution or Buchwald-Hartwig amination .

- Key Optimization : Reaction temperatures (e.g., 0–25°C for amidation) and purification via preparative HPLC (yield: 39–99%, purity: 98–99% by HPLC) .

Q. How is the compound characterized to confirm structural integrity?

- Answer : Standard analytical techniques include:

- 1H/13C NMR : To verify substituent positions (e.g., pyrimidine NH at δ 8.5–9.0 ppm, thiazole protons at δ 7.2–7.8 ppm) .

- Mass Spectrometry : High-resolution MS (e.g., m/z 454.12 [M+H]+) to confirm molecular weight .

- HPLC : Purity assessment (≥98%) using C18 columns with acetonitrile/water gradients .

Q. What preliminary biological assays are recommended for evaluating its activity?

- Answer :

- Kinase Inhibition : Screen against kinases (e.g., EGFR, VEGFR) using ATP-competitive assays (IC50 determination) .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HCT-116, MCF-7) with dose-response curves (typical range: 0.1–50 µM) .

Advanced Research Questions

Q. How can contradictory IC50 values in kinase inhibition studies be resolved?

- Answer : Discrepancies may arise from:

- ATP Concentration : Varying ATP levels (e.g., 1 mM vs. 10 µM) alter competitive binding kinetics. Standardize assays using ATP Km values for each kinase .

- Compound Stability : Assess stability in assay buffers (e.g., DMSO oxidation) via LC-MS over 24 hours .

- Data Normalization : Use positive controls (e.g., staurosporine for pan-kinase inhibition) to calibrate inter-lab variability .

Q. What structural modifications improve selectivity for target kinases?

- Answer : Rational design strategies include:

- Pyrimidine Substituents : Introduce electron-withdrawing groups (e.g., -CF3) to enhance hydrophobic interactions with kinase back pockets .

- Thiazole Optimization : Replace 2-methylthiazole with 4,4-difluorocyclohexyl (as in ) to reduce off-target binding .

- SAR Table :

| Modification | Target Kinase IC50 (nM) | Selectivity Index (vs. EGFR) |

|---|---|---|

| Parent | 120 (VEGFR2) | 1.0 |

| -CF3 | 45 (VEGFR2) | 3.2 |

| 4,4-F2-Cyclo | 28 (VEGFR2) | 5.8 |

Q. How can metabolic instability in vitro be addressed for in vivo studies?

- Answer :

- Prodrug Design : Introduce hydrolyzable esters (e.g., acetoxymethyl) at the carboxamide group to enhance solubility and reduce first-pass metabolism .

- Cytochrome P450 Inhibition : Co-administer CYP3A4 inhibitors (e.g., ketoconazole) in pharmacokinetic studies to prolong half-life .

- Metabolite Identification : Use LC-MS/MS to track major metabolites (e.g., oxidative thiazole ring cleavage) and guide structural refinements .

Methodological Recommendations

- Synthetic Challenges : Low yields (<40% in ) may arise from steric hindrance at the phenyl-thiazole junction. Mitigate via microwave-assisted synthesis (e.g., 100°C, 30 min) to accelerate coupling .

- Analytical Pitfalls : NMR signal splitting in thiazole protons (δ 7.5–8.0 ppm) may indicate rotameric forms. Use variable-temperature NMR to confirm .

- Biological Assay Design : Include orthogonal assays (e.g., SPR for binding affinity) to validate kinase inhibition mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.